N-([2,2'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a bifuran moiety linked to an imidazole ring via a sulfonamide group
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of biochemical networks, it is likely that the compound’s effects involve multiple pathways .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as alanine aminotransferase and glutamate synthase . These interactions are crucial for regulating the levels of glutamate, a key amino acid in cellular metabolism . The compound’s interaction with these enzymes suggests its potential role in modulating metabolic processes.
Cellular Effects
N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling pathways involved in cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function . These effects highlight the compound’s potential as a modulator of cellular processes.
Molecular Mechanism
The molecular mechanism of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide involves its interactions with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For instance, it has been observed to inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on metabolic processes and cellular function . At higher doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular metabolism and causing cellular damage . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites . These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, it can accumulate in specific tissues or cellular compartments, influencing its localization and activity . Understanding the transport and distribution of the compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Subcellular Localization
The subcellular localization of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and metabolism . These localization patterns are crucial for understanding the compound’s effects on cellular processes and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:
Formation of the bifuran moiety: This can be achieved through the coupling of two furan rings. One common method involves the use of a palladium-catalyzed cross-coupling reaction.
Attachment of the bifuran to the imidazole ring: This step often involves the use of a sulfonyl chloride derivative of the bifuran, which reacts with the imidazole under basic conditions to form the sulfonamide linkage.
Introduction of the isopropyl and methyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form diketone derivatives.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Diketone derivatives of the bifuran moiety.
Reduction: Amine derivatives of the sulfonamide group.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
N-([2,2’-bifuran]-5-ylmethyl)-2-methyl-1H-imidazole-4-sulfonamide: Similar structure but lacks the isopropyl group.
N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1H-imidazole-4-sulfonamide: Similar structure but lacks the methyl group on the imidazole ring.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is unique due to the presence of both isopropyl and methyl groups on the imidazole ring, which can enhance its binding affinity and specificity for certain biological targets. Additionally, the bifuran moiety provides a rigid and planar structure that can facilitate interactions with DNA or other planar molecules.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-11(2)16-18-15(10-19(16)3)24(20,21)17-9-12-6-7-14(23-12)13-5-4-8-22-13/h4-8,10-11,17H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYTKVNPHNDAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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